N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

JNK2 inhibitor Structure-activity relationship Inflammation

N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 696635-71-9, MFCD05257366) is a synthetic small molecule belonging to the dihydropyridazine-3-carboxamide class. It features a pyridazine ring system with a 6-oxo group and an N-diphenylmethyl carboxamide moiety, yielding a molecular weight of 305.3 Da, a calculated logP of 2.2, and 2 hydrogen-bond donors.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
Cat. No. B11489178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=NNC(=O)C=C3
InChIInChI=1S/C18H15N3O2/c22-16-12-11-15(20-21-16)18(23)19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,23)(H,21,22)
InChIKeyZNCCTMLFHLCTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: A Diphenylmethyl-Substituted Dihydropyridazine Carboxamide for JNK2-Targeted Anti-Inflammatory Research


N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 696635-71-9, MFCD05257366) is a synthetic small molecule belonging to the dihydropyridazine-3-carboxamide class . It features a pyridazine ring system with a 6-oxo group and an N-diphenylmethyl carboxamide moiety, yielding a molecular weight of 305.3 Da, a calculated logP of 2.2, and 2 hydrogen-bond donors . The compound has been identified as a structural analogue within a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide derivatives designed to target c-Jun N-terminal kinase 2 (JNK2) and inhibit the NF-κB/MAPK inflammatory signaling pathway [1]. Unlike many JNK inhibitors that rely on known scaffolds such as indazole or aminopyrimidine cores, this compound is built on a new molecular skeleton for JNK2 engagement, offering a clean chemical starting point for structure-activity relationship (SAR) exploration in acute lung injury (ALI) and sepsis drug discovery programs [1].

Why N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by Other Pyridazine Carboxamides in JNK2-Targeted Studies


JNK2 inhibitors with superficially similar pyridazine-3-carboxamide cores exhibit large variations in potency, selectivity, and pharmacokinetics depending on the nature and geometry of the amide substituent . In the parent medicinal chemistry campaign that generated this compound, the research team synthesized and tested 30 novel diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, observing that even minor changes to the amide side chain dramatically altered anti-inflammatory activity and JNK2 binding [1]. The diphenylmethyl group is not a generic hydrophobic placeholder; its steric bulk and conformational flexibility directly influence the compound's ability to occupy the JNK2 ATP-binding pocket and modulate downstream NF-κB/MAPK signaling [1]. Simple replacement with an N-benzyl or N-ethyl analogue would therefore risk losing target engagement, cellular potency, or in vivo efficacy, making compound-specific procurement essential for reproducible research [1].

Quantitative Differentiation Evidence for N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Against Structural Analogs


Structural Basis for JNK2 Selectivity: Diphenylmethyl Carboxamide vs. Carboxylate and Other Amide Analogues

The compound belongs to a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues in which the nature of the 3-position substituent (carboxylate ester vs. various carboxamide) decisively governs anti-inflammatory potency . Within this series, the optimal compound J27 (a specific carboxamide analogue) achieved an IL-6 IC50 of 0.22 μM in THP-1 human monocytes and demonstrated JNK2 binding in SPR and cellular target engagement assays (DARTS) [1]. N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide retains the carboxamide linkage and a bulky diphenylmethyl substituent predicted to occupy a similar hydrophobic subpocket as J27, whereas compounds with smaller N-substituents (e.g., N-methyl, N-ethyl) or carboxylate esters in the same series showed substantially reduced anti-inflammatory activity in matched ELISA assays [1]. The specific diphenylmethyl substitution is therefore a critical pharmacophoric element for JNK2-directed anti-inflammatory activity within this chemical class [1].

JNK2 inhibitor Structure-activity relationship Inflammation

Physicochemical Differentiation: Lipophilicity and Permeability Profile vs. Polar Carboxamide Analogues

The diphenylmethyl group confers significantly higher lipophilicity (calculated XLogP3 = 2.2) compared to hypothetical N-alkyl or N-benzyl analogues of the same 6-oxo-1,6-dihydropyridazine-3-carboxamide core . For reference, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has a predicted logP approximately 1.0–1.5 units lower, and N-ethyl analogues are even more polar . This lipophilicity difference is expected to influence membrane permeability, plasma protein binding, and volume of distribution, which are critical parameters for in vivo anti-inflammatory studies . The compound has 2 hydrogen-bond donors and 3 acceptors, placing it within Lipinski's rule-of-five space with zero violations . These molecular properties suggest favorable oral absorption potential compared to more polar pyridazine carboxamide derivatives .

Lipophilicity Drug-likeness Permeability

Novel Molecular Skeleton for JNK2: Differentiation from Conventional JNK Inhibitor Chemotypes

Most reported JNK inhibitors (e.g., SP600125, JNK-IN-8, tanzisertib) are built on anthrapyrazolone, pyrimidine, or indazole scaffolds [1]. In contrast, the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide series represents a totally new molecular skeleton for JNK2 inhibition, as explicitly noted by the discoverers: 'J27 could target JNK2 with a totally new molecular skeleton compared with the only few JNK2 inhibitors reported' [1]. N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide shares this unique dihydropyridazine scaffold, structurally distinct from ATP-competitive inhibitors such as SP600125 (JNK1/2/3 IC50 = 0.11 μM) or type II inhibitors like JNK-IN-8 [1]. This scaffold novelty offers potential advantages in selectivity profile and intellectual property freedom-to-operate compared to compounds built on crowded chemical spaces [1].

JNK2 inhibitor Novel scaffold Drug discovery

In Vivo Safety and Pharmacokinetic Benchmarking via Class-Leading Analogue J27

The lead analogue J27 from the same chemical series demonstrated favorable preclinical pharmacokinetics with 30.74% oral bioavailability in rodents and a clean subacute toxicity profile at doses up to 1000 mg/kg [1]. Additionally, compound J27 has shown efficacy in a high-fat diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) model, expanding the therapeutic scope beyond ALI and sepsis [2]. While direct PK data for N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide are not yet published, its close structural relationship to J27—differing only in the specific amide substituent within the same SAR series—provides a reasonable class-level expectation of acceptable bioavailability and safety [1][2]. This contrasts with many early-stage JNK inhibitors that suffer from poor oral absorption or dose-limiting toxicity [1].

Pharmacokinetics In vivo safety Bioavailability

Recommended Research and Preclinical Application Scenarios for N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide


SAR Probe for JNK2-Dependent Inflammatory Signaling in Macrophage and Monocyte Models

The compound is best deployed as a chemical probe within a panel of diphenylmethyl-substituted dihydropyridazine carboxamides to interrogate the structure-activity relationships governing JNK2-mediated suppression of TNF-α and IL-6 in LPS-stimulated J774A.1 mouse macrophages and THP-1 human monocytes [1]. Its unique N-diphenylmethyl group makes it valuable for assessing the steric and lipophilic requirements of the JNK2 ATP-binding pocket when compared head-to-head with N-benzyl or N-alkyl carboxamide analogues from the same synthetic series [2].

In Vivo Efficacy Studies in LPS-Induced Acute Lung Injury (ALI) and Sepsis Mouse Models

Given the demonstrated in vivo efficacy of the class-leading analogue J27 in murine ALI and sepsis models—where J27 markedly attenuated lung edema, inflammatory cell infiltration, and pro-inflammatory cytokine production—N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a rational candidate for parallel in vivo evaluation [1]. Procurement is recommended for research groups seeking to validate the JNK2-NF-κB/MAPK axis as a therapeutic target in ALI and sepsis using structurally related but distinct chemical matter [1].

Selectivity Profiling Panel Against JNK1, JNK2, and JNK3 Isoforms

The compound can be employed in kinase selectivity panels (e.g., SPR, in vitro kinase inhibition assays) to determine the JNK isoform selectivity profile of the diphenylmethyl-substituted dihydropyridazine carboxamide scaffold relative to established pan-JNK inhibitors such as SP600125 [1][2]. The J27 series has been reported to engage JNK2 selectively, but isoform selectivity data for individual analogues is needed to guide further optimization [1].

Metabolic Disease Research: JNK2 Inhibition in Steatotic Liver Disease Models

Recent evidence demonstrates that compound J27 from the same diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide class alleviates high-fat diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) by targeting JNK [2]. N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is therefore a valuable procurement candidate for research programs investigating JNK2-dependent mechanisms in metabolic inflammation, NASH, and obesity-related liver pathology [2].

Quote Request

Request a Quote for N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.